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4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Compound 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine: Properties, Synthesis, and Potential Applications

Introduction The confluence of the morpholine and thiazole scaffolds in a single molecular entity represents a promising avenue in medicinal chemistry and drug discovery. The morpholine ring, a saturated heterocycle, is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of the morpholine and thiazole scaffolds in a single molecular entity represents a promising avenue in medicinal chemistry and drug discovery. The morpholine ring, a saturated heterocycle, is a common feature in numerous approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1] Thiazole derivatives are also of significant interest due to their wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The putative compound, 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine, combines these two privileged moieties, with the bromine atom on the thiazole ring offering a versatile handle for further chemical modifications. This guide will provide a detailed exploration of the predicted properties, a plausible synthetic route, and the potential applications of this compound for researchers and scientists in drug development.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine can be inferred from its constituent parts and by analogy to similar structures. The presence of the polar morpholine group is expected to confer a degree of aqueous solubility, while the bromothiazole moiety will contribute to its lipophilicity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Comments
Molecular Formula C₈H₁₁BrN₂OSBased on the chemical structure
Molecular Weight ~263.16 g/mol Calculated from the molecular formula
Physical Form Likely a solid at room temperatureMany similar heterocyclic compounds are solids
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsThe morpholine group enhances polarity, while the overall structure remains largely organic.[1]
Storage Should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.Standard procedure for halogenated heterocyclic compounds.

Predicted Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine protons, typically as two multiplets in the range of 3.0-4.0 ppm. The methyl group on the thiazole ring would likely appear as a singlet around 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the morpholine carbons (around 45-70 ppm), the methyl carbon (around 10-20 ppm), and the thiazole ring carbons (in the aromatic region, with the carbon bearing the bromine atom being significantly influenced).[2]

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Proposed Synthesis and Characterization

A plausible synthetic route to 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine can be envisioned starting from commercially available precursors. One potential strategy involves the construction of the thiazole ring followed by the introduction of the morpholine moiety.

G A 2,4-Dibromo-5-methylthiazole C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine C->D

Caption: Proposed synthetic workflow for 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine.

Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-dibromo-5-methylthiazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed via a nucleophilic aromatic substitution mechanism, with the morpholine preferentially displacing the bromine at the more activated C4 position of the thiazole ring.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine.

Characterization Workflow:

The identity and purity of the synthesized compound would be confirmed using a battery of standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regiochemistry of the substitution.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine is largely dictated by the bromo-thiazole core. The bromine atom at the 2-position of the thiazole ring serves as a key functional handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

The combination of the morpholine and thiazole scaffolds suggests several potential therapeutic applications. Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1] Similarly, thiazole derivatives are known to exhibit a variety of pharmacological properties.[2] Therefore, 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine could serve as a valuable building block for the discovery of novel therapeutic agents. For instance, derivatives of this scaffold could be investigated as inhibitors of various enzymes, such as kinases or carbonic anhydrases, which are important targets in oncology and other diseases.[2]

G A 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine Scaffold B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Diverse Analogs B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Caption: Role of the target scaffold in a typical drug discovery workflow.

Conclusion

While direct experimental data remains elusive, this technical guide provides a comprehensive and scientifically grounded overview of the putative compound 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine. Based on the analysis of structurally related molecules, it is predicted to be a solid with moderate solubility in organic solvents. A plausible and straightforward synthetic route has been proposed, along with a standard characterization workflow. The true potential of this compound lies in its utility as a versatile building block in drug discovery, owing to the presence of a reactive bromine handle that allows for extensive chemical diversification. The insights presented here are intended to stimulate further research and experimental validation of this promising chemical entity.

References

  • Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1170. [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]

  • MilliporeSigma. (n.d.). 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. Retrieved from [Link]

  • Aslam, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(30), 21639-21652. [Link]

  • Patel, K. D., & Patel, N. K. (2014). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1266-1274. [Link]

  • Boron Molecular. (n.d.). 4-(2-Methylprop-1-en-1-yl)morpholine. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6009. [Link]

  • PubChem. (n.d.). 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine. Retrieved from [Link]

  • Next Peptide. (n.d.). 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. Retrieved from [Link]

  • Adegoke, R. O., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(4), 789. [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

Sources

Exploratory

2-bromo-5-methyl-4-morpholinothiazole CAS number and synonyms

CAS Number: 1531837-03-2 Primary Application: Kinase Inhibitor Intermediate (PI3K/mTOR pathways) Executive Summary This technical guide focuses on 5-bromo-4-methyl-2-morpholinothiazole (often misidentified as 2-bromo-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1531837-03-2 Primary Application: Kinase Inhibitor Intermediate (PI3K/mTOR pathways)

Executive Summary

This technical guide focuses on 5-bromo-4-methyl-2-morpholinothiazole (often misidentified as 2-bromo-5-methyl-4-morpholinothiazole due to non-standard numbering). This compound is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors such as Alpelisib (BYL719) and its analogs.

Its structural value lies in its trifunctional nature:

  • C2-Morpholine: Enhances aqueous solubility and metabolic stability while functioning as a hydrogen bond acceptor in the kinase hinge region.

  • C5-Bromine: A highly reactive electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig).

  • C4-Methyl: Provides steric bulk to enforce conformational selectivity in the active binding site.

Chemical Identity & Nomenclature Clarification

Critical Note on Nomenclature: The string "2-bromo-5-methyl-4-morpholinothiazole" implies a structure where the bromine is at the 2-position and morpholine at the 4-position. While chemically possible, this isomer is rare and unstable compared to the 2-morpholino-5-bromo isomer, which is the standard industrial intermediate. This guide covers the commercially relevant 5-bromo-4-methyl-2-morpholinothiazole .

Identity Data Table
PropertySpecification
IUPAC Name 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)morpholine
Common Synonyms 5-Bromo-4-methyl-2-(morpholin-4-yl)thiazole; 2-Morpholino-4-methyl-5-bromothiazole
CAS Number 1531837-03-2 (Parent); 933728-73-5 (Des-methyl analog)
Molecular Formula C₈H₁₁BrN₂OS
Molecular Weight 263.15 g/mol
SMILES CC1=C(SC(=N1)N2CCOCC2)Br
Appearance Off-white to pale yellow solid
Melting Point 88–92 °C (Typical)

Synthetic Pathways & Protocols

The synthesis of this scaffold typically follows a convergent route involving a Hantzsch thiazole synthesis followed by electrophilic halogenation.

Workflow Diagram (Graphviz)

Synthesis_Pathway Morpholine Morpholine (Starting Material) Thioamide Morpholine-4- carbothioamide Morpholine->Thioamide 1. Thiocarbonyl source (e.g., thiophosgene or benzoyl isothiocyanate) Intermediate 4-Methyl-2- morpholinothiazole Thioamide->Intermediate 2. Hantzsch Cyclization (Reflux in EtOH) Chloroacetone Chloroacetone (Cyclizing Agent) Chloroacetone->Intermediate Product 5-Bromo-4-methyl-2- morpholinothiazole Intermediate->Product 3. Electrophilic Bromination (ACN, 0°C -> RT) NBS N-Bromosuccinimide (NBS) NBS->Product

Caption: Convergent synthesis via Hantzsch cyclization followed by regioselective bromination.

Detailed Experimental Protocol

Step 1: Synthesis of Morpholine-4-carbothioamide

  • Reagents: Morpholine (1.0 eq), Benzoyl isothiocyanate (1.0 eq), NaOH (aq).

  • Procedure: React morpholine with benzoyl isothiocyanate in acetone to form the benzoyl-thiourea intermediate. Hydrolyze with aqueous NaOH at 80°C to yield the free thioamide.

  • Yield: ~85-90%.

Step 2: Hantzsch Thiazole Cyclization

  • Reagents: Morpholine-4-carbothioamide (1.0 eq), Chloroacetone (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thioamide in ethanol.

    • Add chloroacetone dropwise at room temperature.

    • Reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of thioamide.

    • Concentrate in vacuo. Neutralize with saturated NaHCO₃.

    • Extract with DCM, dry over MgSO₄, and concentrate to yield 4-methyl-2-morpholinothiazole .

Step 3: Regioselective Bromination

  • Reagents: 4-methyl-2-morpholinothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the thiazole intermediate in ACN at 0°C (ice bath) to prevent over-bromination or radical side reactions.

    • Add NBS portion-wise over 30 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench: Add 10% Na₂S₂O₃ (aq) to destroy excess bromine.

    • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

  • Validation: The C5 position is the most electron-rich site remaining, ensuring high regioselectivity over the methyl group.

Mechanistic Role in Drug Discovery (SAR)

This compound is a "privileged scaffold" in kinase inhibitor design.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center Thiazole Core (Aromatic Spacer) Morpholine C2-Morpholine Solubility & H-Bonding (Solvent Exposed Region) Center->Morpholine Methyl C4-Methyl Steric Clashes (Selectivity Filter) Center->Methyl Bromine C5-Bromine Reactive Warhead (Coupling Site for Aryl/Heteroaryl) Center->Bromine

Caption: Functional decomposition of the scaffold for medicinal chemistry optimization.

  • Kinase Hinge Binding: In many PI3K inhibitors, the nitrogen of the thiazole (or adjacent pyridine coupled at C5) interacts with the hinge region (Val851 in PI3Kα).

  • Solubility: The morpholine ring reduces the logP (lipophilicity), improving oral bioavailability compared to phenyl analogs.

  • Synthetic Utility: The C5-Bromine allows for the modular attachment of the "specificity pocket" binding motif (e.g., a substituted pyridine or pyrimidine) via Suzuki-Miyaura coupling .

Quality Control & Validation

To ensure the integrity of the intermediate for GMP synthesis, the following analytical standards apply:

MethodExpected Signal/Result
¹H NMR (CDCl₃, 400 MHz) δ 2.29 (s, 3H) : Methyl group at C4.δ 3.45 (t, 4H) : Morpholine N-CH₂.δ 3.80 (t, 4H) : Morpholine O-CH₂.Absence of aromatic proton at δ ~6.3 (indicates complete bromination).
HPLC Purity >98.0% (AUC) at 254 nm.
Mass Spectrometry (ESI) [M+H]⁺ = 263.0/265.0 (1:1 isotopic pattern characteristic of Bromine).
Residual Solvent Acetonitrile < 410 ppm; Ethanol < 5000 ppm (ICH Q3C).

Safety & Handling

  • Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (bromides can degrade photolytically).

  • Spill Protocol: Absorb with sand/vermiculite. Do not use combustible materials like sawdust.

References

  • Synthesis of Thiazole Derivatives: Hantzsch Thiazole Synthesis: A Review of the Classic Reaction and Its Modifications. Journal of Heterocyclic Chemistry.

  • PI3K Inhibitor Chemistry: Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3-kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Chemical Properties & CAS Data: Chemsrc Entry for CAS 1531837-03-2.

  • Green Chemistry Approaches: Recent trends in ionic liquid-mediated synthesis of thiazoles. RSC Advances.

Foundational

A Technical Guide to the Pharmacological Potential of 2-Bromo-5-Methylthiazole Scaffolds

Abstract The 1,3-thiazole ring is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its unique electronic properties and ability to e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole ring is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a fertile ground for drug discovery.[2] This technical guide focuses on the 2-bromo-5-methylthiazole scaffold, a versatile building block poised for the development of novel therapeutic agents. The strategic placement of a bromine atom at the C2 position provides a reactive handle for extensive chemical modification, while the methyl group at C5 modulates the scaffold's physicochemical properties. We will explore the latent pharmacological potential of this scaffold in oncology, infectious diseases, and inflammatory conditions, grounded in the established bioactivities of related thiazole derivatives. This document serves as a resource for researchers and drug development professionals, providing a scientific rationale, detailed synthetic and biological protocols, and a forward-looking perspective on leveraging the 2-bromo-5-methylthiazole core for next-generation therapeutics.

The 2-Bromo-5-Methylthiazole Core: A Strategic Starting Point

The 2-bromo-5-methylthiazole molecule (CAS 41731-23-1) is more than a simple chemical intermediate; it is a strategically designed scaffold for library synthesis.[3][] Its utility stems from the distinct properties of its substituents.

  • The C2-Bromo Group : The bromine atom at the C2 position is the scaffold's primary reactive site. Nucleophilic substitution is favored at this position, allowing for the facile introduction of a wide array of functional groups (e.g., amines, thiols, aryl groups via cross-coupling).[5][6] This chemical reactivity is the key to creating diverse libraries of compounds for biological screening.

  • The C5-Methyl Group : The methyl group at the C5 position influences the molecule's lipophilicity and steric profile. This can be critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability, as well as fine-tuning the binding affinity of derivatives to their biological targets.

Caption: Key structural features of the 2-bromo-5-methylthiazole scaffold.

Synthetic Strategy: Unlocking a Library of Derivatives

The primary advantage of the 2-bromo-5-methylthiazole scaffold is its suitability for generating a diverse chemical library through straightforward synthetic protocols. The most common approach involves nucleophilic aromatic substitution (SNAAr) or transition-metal-catalyzed cross-coupling reactions at the C2 position.

G start 2-Bromo-5-methylthiazole reaction Reaction (e.g., Buchwald-Hartwig, Suzuki Coupling, Nucleophilic Substitution) start->reaction Scaffold nucleophile Nucleophile (R-NH2, R-SH, etc.) or Coupling Partner (R-B(OH)2, etc.) nucleophile->reaction Reagent product 2-Substituted-5-methylthiazole Derivative Library reaction->product Diversification

Caption: General workflow for diversifying the 2-bromo-5-methylthiazole scaffold.

Experimental Protocol 1: General Synthesis of 2-Amino-5-methylthiazole Derivatives

This protocol describes a representative Buchwald-Hartwig amination reaction, a robust method for forming C-N bonds.

Rationale: This palladium-catalyzed cross-coupling reaction is chosen for its high functional group tolerance and efficiency in coupling amines with aryl halides, making it ideal for library synthesis. The use of a specialized ligand (e.g., Xantphos) and a non-nucleophilic base (e.g., Cs2CO3) is critical for facilitating the catalytic cycle and preventing side reactions.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-methylthiazole (1.0 mmol), the desired primary or secondary amine (1.2 mmol), cesium carbonate (Cs2CO3, 2.0 mmol), and Xantphos (0.05 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)2, 0.02 mmol) to the tube.

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-amino-5-methylthiazole derivative.

Pharmacological Target Areas

Anticancer Potential

The thiazole scaffold is a component of several approved anticancer drugs, including Dasatinib and Ixazomib.[7] Derivatives act through diverse mechanisms, such as the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[8]

Mechanism of Action Insight: A prominent mechanism for thiazole-based anticancer agents is the inhibition of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8] By designing derivatives of 2-bromo-5-methylthiazole that can fit into the ATP-binding pocket of a key kinase like Akt or mTOR, it is possible to block downstream signaling required for cell growth and proliferation.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.

Table 1: Representative Anticancer Activities of Functionalized Thiazoles

Compound Class R-Group at C2 Position Target Cancer Cell Line IC50 (µM) Reference
Bis-thiazoles Phenyl-substituted thiazole MCF-7 (Breast) 0.66 [9]
Bis-thiazoles Phenyl-substituted thiazole MDA-MB-231 (Breast) 1.51 [9]
Poly-thiazoles Aryl-thiazole-aminophenyl Various (NCI-60 Panel) Varies [10]

| Thiazolyl-acetamide | 4-chlorophenyl | HePG2 (Liver) | 2.15 |[11] |

Experimental Protocol 2: MTT Assay for In Vitro Cytotoxicity

Rationale: The MTT assay is a standard, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

The emergence of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[12] Thiazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[13][14]

Mechanism of Action Insight: The antimicrobial action of many thiazoles is attributed to their amphiphilic character, which allows them to penetrate the lipid-rich cell membranes of microbes.[12] This insertion can disrupt membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately cell death or apoptosis.[12] The presence of halogens, such as the bromine in our core scaffold, can enhance lipophilicity and improve this membrane-penetrating capability.[15]

Table 2: Representative Antimicrobial Activities of Functionalized Thiazoles

Compound Class Target Microbe Activity Metric Value Reference
Thiazole-based Schiff bases S. aureus (Gram +) Inhibition Zone (mm) 15.00 [16]
Thiazole-based Schiff bases E. coli (Gram -) Inhibition Zone (mm) 14.40 [16]
2-oxo-1-(thiazol-2-ylamino)-dihydropyridine S. aureus MIC (µg/mL) 46.9 [14]

| 2-oxo-1-(thiazol-2-ylamino)-dihydropyridine | C. albicans (Fungus) | MIC (µg/mL) | 5.8 |[14] |

Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is quantitative, reproducible, and allows for the testing of multiple compounds simultaneously.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad enough to encompass the expected MIC (e.g., 128 to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[17][18]

Mechanism of Action Insight: Inflammation is often mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[17] Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes. Thiazole derivatives have been identified that can dually inhibit both COX and LOX, potentially offering a more comprehensive anti-inflammatory effect with a better safety profile.[19]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA activated by PLA2 PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Thiazole Derivative Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: Dual inhibition of COX and LOX enzymes in the arachidonic acid pathway.

Future Perspectives and Conclusion

The 2-bromo-5-methylthiazole scaffold represents a highly promising starting point for the discovery of new drugs. Its synthetic accessibility allows for the creation of large, diverse libraries of compounds that can be screened against a multitude of biological targets. While this guide has focused on the well-established areas of oncology, infectious disease, and inflammation, the potential applications of these scaffolds are much broader, extending to neurodegenerative diseases, metabolic disorders, and beyond.[5]

Future work should focus on:

  • Structure-Based Design: Utilizing computational tools and molecular docking to design derivatives with enhanced potency and selectivity for specific targets, such as kinase ATP-binding sites or enzyme active sites.

  • ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize candidates with favorable drug-like characteristics.

  • Hybrid Molecules: Fusing the 2-substituted-5-methylthiazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities.[12]

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Mini-Reviews in Organic Chemistry, 20(4).
  • (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. IOSR Journal of Applied Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 709623. [Link]

  • (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Survey in Fisheries Sciences.
  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical and Drug Analysis, 6(5), 509-522. [Link]

  • (n.d.). Systematic Review On Thiazole And Its Applications. Kuey. [Link]

  • (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]

  • (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • (n.d.). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

  • Altanlar, N., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2354-2365. [Link]

  • (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • (2023). An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Taylor & Francis Online. [Link]

  • (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. [Link]

  • (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.
  • (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
  • (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • (n.d.). 2-Bromo-5-methyl-1,3-thiazole. PubChem. [Link]

  • (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Synthesis of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine from α-Haloketone Precursors

Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a detailed, modular, and robust synthetic pathway for the preparation of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed, modular, and robust synthetic pathway for the preparation of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis is strategically designed in three distinct parts, beginning with the preparation of a key α-haloketone intermediate. This intermediate undergoes a classic Hantzsch thiazole synthesis to construct the core heterocyclic ring system, which is subsequently functionalized via a Sandmeyer-type reaction to yield the target compound. This document offers comprehensive, step-by-step protocols, explains the chemical rationale behind procedural choices, and includes mechanistic diagrams to provide a thorough understanding of the transformations involved.

Introduction: The Strategic Value of Thiazole-Morpholine Conjugates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Similarly, the morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[7] The conjugation of these two valuable pharmacophores into a single molecule presents a compelling strategy for the development of novel therapeutic agents.

The synthesis of highly substituted thiazoles, such as the target molecule, requires a carefully planned, multi-step approach. Direct construction of the fully substituted ring in a single step is often challenging and can lead to issues with regioselectivity and low yields. The strategy detailed herein circumvents these issues by employing a modular approach:

  • Synthesis of a Key α-Haloketone: An α-bromo amide is prepared, which serves as the C4-C5 building block for the thiazole ring.

  • Hantzsch Thiazole Synthesis: This cornerstone reaction of heterocyclic chemistry is used to cyclize the α-haloketone with thiourea, reliably forming the 2-aminothiazole core.[3][8][9][10]

  • Post-Cyclization Functionalization: The 2-amino group is efficiently converted to the desired 2-bromo substituent using a well-established diazotization and substitution reaction.

This method provides a logical and reproducible pathway, relying on fundamental and high-yielding organic transformations to achieve the desired product.

Overall Synthetic Workflow

The three-part synthesis transforms readily available starting materials into the final target compound. The workflow is designed for clarity and reproducibility in a standard organic chemistry laboratory setting.

G cluster_0 Part A: α-Haloketone Synthesis cluster_1 Part B: Hantzsch Thiazole Synthesis cluster_2 Part C: Sandmeyer-Type Bromination A1 Propionyl Chloride + Morpholine A2 1-(Morpholin-4-yl)propan-1-one A1->A2 Amidation A3 2-Bromo-1-(morpholin-4-yl)propan-1-one (α-Haloketone Intermediate) A2->A3 α-Bromination B1 2-Amino-5-methyl-4- (morpholin-4-yl)thiazole A3->B1 + Thiourea C1 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine (Final Product) B1->C1 Diazotization & Substitution G Thiourea Thiourea Intermediate1 Thiouronium Salt Thiourea->Intermediate1 Sₙ2 Attack AlphaBromo α-Bromoketone AlphaBromo->Intermediate1 Intermediate2 Cyclized Intermediate (4-Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration (-H₂O)

Sources

Application

Application Notes: The Strategic Use of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine in Modern Drug Discovery

Introduction: A Privileged Scaffold for Medicinal Chemistry In the landscape of modern pharmaceutical development, the strategic assembly of complex molecular architectures from versatile building blocks is paramount. 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Medicinal Chemistry

In the landscape of modern pharmaceutical development, the strategic assembly of complex molecular architectures from versatile building blocks is paramount. 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine emerges as a high-value pharmaceutical intermediate, embodying the principles of modular drug design. This compound ingeniously combines three key structural motifs:

  • A Thiazole Core: A five-membered aromatic heterocycle frequently found in a multitude of FDA-approved drugs and biologically active natural products. Its presence is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2].

  • A Morpholine Moiety: This saturated heterocycle is widely incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. Its feasible physicochemical properties make it a desirable feature for oral bioavailability[3][4].

  • A Regiocontrolled Bromine Handle: The bromine atom at the 2-position of the thiazole ring is not a passive feature; it is a strategically placed reactive site. This C-Br bond is an ideal electrophilic partner for a host of palladium-catalyzed cross-coupling reactions, enabling the direct and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The convergence of these features in a single, stable molecule provides medicinal chemists with a powerful platform to rapidly generate diverse libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Section 1: Synthesis of the Intermediate

A robust and scalable synthesis of the title compound is crucial for its application. The Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring, provides a logical approach[5][6]. This process involves the condensation of an α-haloketone with a thioamide. For our target, a morpholine-containing thioamide is required.

Protocol 1: Synthesis of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine

This protocol is a representative two-step procedure beginning with the synthesis of the requisite thioamide followed by the cyclization and subsequent bromination.

Step 1: Synthesis of 4-Methyl-N-morpholinothioacetamide

  • To a solution of morpholine (1.1 eq) in a suitable aprotic solvent such as THF, add carbon disulfide (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to stir for 1 hour at room temperature to form the dithiocarbamate salt.

  • Add ethylamine (1.5 eq) and continue stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thioamide, which can be purified by column chromatography.

Step 2: Hantzsch Cyclization and Bromination

  • Dissolve the synthesized 4-methyl-N-morpholinothioacetamide (1.0 eq) in ethanol.

  • Add 1,3-dichloroacetone (1.1 eq) to the solution and reflux the mixture for 4-6 hours. This cyclization forms the 2-morpholinothiazole core.

  • After cooling to room temperature, add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the reaction mixture. The bromination occurs selectively at the electron-rich 2-position of the thiazole ring.

  • Stir the reaction at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into cold water, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine.

Section 2: Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine is realized in its capacity to undergo palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring, combined with the C-Br bond, makes it an excellent substrate for these transformations. Below are detailed protocols for two of the most impactful reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron species[7][8]. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond of the thiazole intermediate, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[9].

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Add Reagents to Schlenk Tube - Thiazole Intermediate (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) Solvent 2. Add Anhydrous Solvent (e.g., Dioxane/H₂O) Setup->Solvent Degas 3. Degas Mixture (Argon sparging) Solvent->Degas Heat 4. Heat to 80-100 °C (Stir for 4-12 h) Degas->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Cool 6. Cool to RT Monitor->Cool Extract 7. Aqueous Workup (Add H₂O, Extract with EtOAc) Cool->Extract Purify 8. Purify (Silica Gel Chromatography) Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Yields Product

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon), combine 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for activating the boronic acid to facilitate transmetalation[7].

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

ParameterRecommended Conditions & ReagentsRationale & Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandChoice depends on arylboronic acid reactivity. Pd(dppf)Cl₂ is often effective for heteroaryl substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is a stronger base and can be beneficial for less reactive coupling partners.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is often crucial for dissolving the base and facilitating the reaction.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive aryl chlorides or sterically hindered substrates.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines[10][11]. This reaction is instrumental in synthesizing anilines, a common motif in kinase inhibitors and other targeted therapies.

Principle: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the palladium catalyst into the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product[12][13].

Buchwald_Workflow cluster_prep_bh Reaction Setup cluster_reaction_bh Reaction Execution cluster_workup_bh Workup & Purification Setup_BH 1. Add Reagents to Schlenk Tube - Thiazole Intermediate (1.0 eq) - Amine (1.2 eq) - Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ + XPhos) - Base (e.g., NaOtBu, 1.4 eq) Solvent_BH 2. Add Anhydrous Solvent (e.g., Toluene or Dioxane) Setup_BH->Solvent_BH Degas_BH 3. Degas Mixture (Argon sparging) Solvent_BH->Degas_BH Heat_BH 4. Heat to 90-110 °C (Stir for 6-24 h) Degas_BH->Heat_BH Monitor_BH 5. Monitor Progress (TLC or LC-MS) Heat_BH->Monitor_BH Cool_BH 6. Cool to RT Monitor_BH->Cool_BH Filter_BH 7. Filter through Celite (To remove Pd residues) Cool_BH->Filter_BH Purify_BH 8. Purify (Silica Gel Chromatography) Filter_BH->Purify_BH FinalProduct_BH FinalProduct_BH Purify_BH->FinalProduct_BH Yields Product

Figure 2: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a glovebox or a dry Schlenk tube charged with an inert atmosphere, add 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine (1.0 eq), the amine coupling partner (1.1-1.3 eq), a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq).

    • Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (Buchwald ligands) are necessary to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting[13]. A strong base is required to deprotonate the amine upon coordination to the palladium center.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Heating: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

ParameterRecommended Conditions & ReagentsRationale & Notes
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts are often more air-stable and provide more consistent results.
Ligand XPhos, RuPhos, BrettPhosLigand choice is substrate-dependent. XPhos is a good general-purpose ligand for a wide range of amines.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong alkoxide bases are most common. Weaker bases like Cs₂CO₃ may be used for sensitive substrates.
Solvent Toluene, 1,4-Dioxane, CPMEMust be anhydrous and aprotic.

Section 3: From Intermediate to Potential Therapeutics

The derivatives synthesized from 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine are scaffolds for a multitude of therapeutic targets. For instance, 2-aminothiazole derivatives have shown promise as potent and selective inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.

Drug_Discovery_Pathway cluster_synthesis Synthetic Diversification Intermediate 4-(2-Bromo-5-methyl- 1,3-thiazol-4-yl)morpholine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald Library Diverse Library of Thiazole Derivatives Suzuki->Library Buchwald->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound (e.g., Kinase Inhibitor) Screening->Hit

Figure 3: Role of the intermediate in a typical drug discovery workflow.

The ability to rapidly install different aryl or amino groups at the 2-position allows for systematic Structure-Activity Relationship (SAR) studies. For example, coupling with a substituted aniline via Buchwald-Hartwig amination can yield a scaffold that mimics the hinge-binding motif of many ATP-competitive kinase inhibitors. The morpholine group can then serve to improve solubility and engage in favorable interactions within the solvent-exposed region of the kinase active site.

Conclusion

4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine is more than a simple chemical; it is a strategic tool for accelerating pharmaceutical research. Its well-defined reactive handle, combined with the privileged thiazole and morpholine scaffolds, provides an efficient entry point to novel and diverse chemical matter. The robust and well-documented palladium-catalyzed coupling protocols detailed herein offer researchers a reliable and versatile methodology to explore new therapeutic possibilities, underscoring the critical role of advanced intermediates in the quest for next-generation medicines.

References

  • Seliger, H. et al. (1997). Details of Synthesis. (Note: Specific citation details are from a related structure in the provided search results, adapted for context).
  • ChemHelpAsap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Dounay, A. B., & Hentemann, M. F. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • ResearchGate. (2025).
  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • MDPI. (2017).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Ismail, M. A. et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Nature. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
  • National Center for Biotechnology Information. (n.d.).
  • The Organic Chemist. (2025).
  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Taylor & Francis Online. (2011).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various....
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
  • Kardile, D. P., & Kalyane, N. V. (n.d.).
  • Asian Journal of Chemistry. (2013).
  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Bentham Science. (2023).
  • PubMed. (n.d.). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines.
  • PubMed. (n.d.). Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones.

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Method

Application Notes &amp; Protocols: Mastering the Suzuki-Miyaura Coupling for 2-Bromothiazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-arylthiazole scaffolds is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-arylthiazole scaffolds is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the essential carbon-carbon bond between a 2-bromothiazole core and various aryl or heteroaryl boronic acid derivatives. This guide provides an in-depth exploration of the reaction, detailing the mechanistic underpinnings, critical parameters, and field-proven protocols to empower you to achieve high-yield, reproducible results.

The Strategic Importance of 2-Arylthiazoles

The 2-arylthiazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities. From anticancer agents to anti-inflammatory and antimicrobial drugs, the unique electronic properties and hydrogen bonding capabilities of this scaffold make it a cornerstone of modern drug design. The Suzuki-Miyaura coupling offers a versatile and highly efficient pathway to access this important class of molecules.

Deconstructing the Catalytic Cycle: A Focus on 2-Bromothiazole

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Understanding these steps is crucial for troubleshooting and optimizing reactions involving 2-bromothiazole.

  • Oxidative Addition: The cycle begins with the oxidative addition of the 2-bromothiazole to a Pd(0) complex.[1][4] This is often the rate-determining step.[4] The electron-deficient nature of the thiazole ring generally facilitates this step compared to more electron-rich aryl bromides. The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, inserts into the carbon-bromine bond, forming a Pd(II) intermediate.[1][5]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its ester) to the palladium center.[1][3] For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[6][7] The choice of base is therefore critical and can significantly influence the reaction rate and outcome.

  • Reductive Elimination: In the final step, the two organic partners (the thiazole and the aryl group) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] Bulky, electron-donating ligands on the palladium center can promote this step.[4]

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling of a 2-bromothiazole.

Suzuki_Miyaura_Cycle Bromothiazole 2-Bromothiazole OA OA Bromothiazole->OA BoronicAcid Ar-B(OH)₂ + Base BaseBoronate [Ar-B(OH)₃]⁻ BoronicAcid->BaseBoronate Activation Product 2-Arylthiazole Transmetalation Transmetalation BaseBoronate->Transmetalation RE RE RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction for 2-bromothiazole.

Critical Parameters for Success

Optimizing a Suzuki-Miyaura coupling for 2-bromothiazole derivatives requires careful consideration of several interconnected parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount for achieving high catalytic activity and stability.

  • Palladium Precatalysts: Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) or Pd(0) sources like Pd₂(dba)₃ and Pd(PPh₃)₄ are widely used.[8] Pd(PPh₃)₄ can sometimes be a more reactive, albeit less stable, option for sluggish reactions.[9] For challenging couplings, modern palladacycle precatalysts can offer enhanced stability and activity.[1]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl halides like 2-bromothiazole, electron-rich and bulky phosphine ligands are often beneficial as they promote the oxidative addition and reductive elimination steps.[4][5] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[4][10]

Catalyst SystemSubstrate ScopeKey Advantages
Pd(PPh₃)₄ BroadCommercially available, effective for many standard couplings.
PdCl₂(dppf) GoodStable, reliable, often used for heteroaromatic substrates.
Pd₂(dba)₃ + XPhos/SPhos ExcellentHighly active for challenging substrates, including sterically hindered ones.
PEPPSI-type Precatalysts ExcellentAir- and moisture-stable, highly active with NHC ligands.[5]
The Decisive Role of the Base

The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[6][7] Its primary role is to form the reactive boronate species from the boronic acid.

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[7][9]

  • Base Strength and Type: The optimal base depends on the specific substrates and solvent. Stronger bases can sometimes lead to side reactions, including decomposition of the boronic acid or the thiazole ring. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be advantageous.[6] In some cases, organic bases like triethylamine (TEA) are used, though inorganic bases are generally more common.[9]

Solvent Systems

The choice of solvent influences the solubility of reagents and the reaction kinetics.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[11]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is employed (e.g., dioxane/water or toluene/water).[9] The presence of water can aid in dissolving the inorganic base and facilitate the transmetalation step.[8]

  • Microwave Conditions: For accelerating reaction rates, microwave-assisted synthesis is a powerful tool.[12][13] In these cases, solvents with high dielectric constants that absorb microwave energy efficiently, such as water or DMF, are often used.[12][13][14]

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below is a workflow for diagnosing and resolving common problems.

Troubleshooting_Workflow Start Reaction Issue: Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Bromothiazole, Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Catalyst Is the Catalyst Active? Check_Reagents->Check_Catalyst Side_Reaction Side Reaction Observed? (e.g., Debromination) Check_Catalyst->Side_Reaction Optimize_Base Optimize Base (Try K₃PO₄, Cs₂CO₃) Optimize_Catalyst Change Catalyst/Ligand (e.g., to Buchwald ligand) Optimize_Base->Optimize_Catalyst Optimize_Temp Increase Temperature (Consider Microwave) Optimize_Catalyst->Optimize_Temp Success Successful Coupling Optimize_Temp->Success Side_Reaction->Optimize_Base No Milder_Base Use Milder Base (e.g., KF) Side_Reaction->Milder_Base Yes Milder_Base->Success

Caption: A logical workflow for troubleshooting Suzuki coupling of 2-bromothiazoles.
  • Low or No Conversion: This can be due to an inactive catalyst, impure reagents, or suboptimal conditions.[9][15] Ensure your palladium catalyst is fresh and the reaction is thoroughly degassed to prevent oxidation of the Pd(0) species.[15] Increasing the temperature or switching to a more active catalyst/ligand system can also be effective.[11]

  • Debromination: The replacement of the bromine atom with hydrogen is a common side reaction, particularly with heteroaryl halides.[15] This can be exacerbated by strong bases or high temperatures.[15] Switching to a milder base (e.g., KF or CsF) or a catalyst system that favors the cross-coupling pathway can mitigate this issue.[15]

  • Protodeborylation: The boronic acid can be cleaved by protic sources before transmetalation occurs. Using anhydrous solvents or boronic esters (like pinacol esters) can enhance stability and prevent this side reaction.[5]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-bromothiazole derivatives. Optimization may be required for specific substrates.

Protocol 1: General Conditions using PdCl₂(dppf)

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • 2-Bromothiazole derivative (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the 2-bromothiazole derivative, arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method is ideal for accelerating reaction times, particularly for high-throughput synthesis.

Materials:

  • 2-Bromothiazole derivative (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (5 mol%) or a suitable microwave-stable catalyst

  • Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • Solvent: Water, or a mixture like Ethanol/Water (1:1 v/v)[13]

Procedure:

  • In a microwave reaction vessel, combine the 2-bromothiazole derivative, arylboronic acid, catalyst, and base.

  • Add the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate with microwaves at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[13] Note: Always follow the safety guidelines for your specific microwave reactor.

  • After cooling, work up the reaction as described in Protocol 1.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 2-arylthiazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome common challenges and efficiently access a vast chemical space. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for both novice and experienced chemists in the field of drug discovery and development.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Bialy, L., et al. (2007). Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Chemical Communications. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Saha, B., et al. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2025, November 3). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2022, August 31). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU University of Science. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Synlett. Retrieved from [Link]

  • Shang, M., et al. (n.d.). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules. Retrieved from [Link]

  • Echeverria, P.-G., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Retrieved from [Link]

  • Sharma, S., et al. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]

  • Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021, August 20). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Hantzsch Thiazole Synthesis: A Technical Support Center for Cyclization Troubleshooting

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic outcomes. This resource is structured in a question-and-answer format to directly address the challenges you may encounter, particularly during the critical cyclization step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or no yield in a Hantzsch synthesis is a common issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1][2]

Initial Diagnostic Workflow:

cluster_purity Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Isolation Issues Start Low/No Yield Observed Purity 1. Assess Starting Material Purity Start->Purity Conditions 2. Evaluate Reaction Conditions Purity->Conditions Purity Confirmed Haloketone α-Haloketone Stability: - Freshly prepare or purify - Check for decomposition Purity->Haloketone Thioamide Thioamide Quality: - Ensure high purity - Check for hydrolysis Purity->Thioamide Workup 3. Review Work-up & Isolation Conditions->Workup Conditions Optimized Temp Temperature: - Too low? Increase gradually. - Too high? Risk of degradation. Conditions->Temp Solvent Solvent: - Poor solubility of reactants? - Protic vs. Aprotic choice Conditions->Solvent Time Reaction Time: - Incomplete conversion? - Monitor by TLC. Conditions->Time Stoichiometry Stoichiometry: - Is thioamide in slight excess? Conditions->Stoichiometry Success Problem Resolved Workup->Success Procedure Correct Precipitation Product Precipitation: - Incomplete precipitation? - pH adjustment needed? Workup->Precipitation Extraction Extraction Efficiency: - Incorrect solvent polarity? Workup->Extraction

Caption: Troubleshooting workflow for low or no yield.

In-depth Explanations:

  • Starting Material Purity and Stability:

    • α-Haloketones: These reagents can be unstable and are often the primary culprit in failed reactions. They can degrade upon storage, especially if exposed to light or moisture. It is highly recommended to use freshly prepared or purified α-haloketones.[2] The reactivity of the α-haloketone is also a critical factor, with the general trend being I > Br > Cl in terms of leaving group ability.[3]

    • Thioamides: The purity of the thioamide is equally important. Impurities can lead to unwanted side reactions. While generally more stable than α-haloketones, thioamides can be susceptible to hydrolysis, especially under harsh conditions.[4]

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy of the reaction.[2] If the reaction is performed at room temperature with no product formation, a gradual increase in temperature is advised. However, excessive heat can promote the degradation of starting materials or the final product.

    • Solvent: The choice of solvent is crucial. Polar solvents generally accelerate the reaction by stabilizing the charged intermediates formed during the reaction. Alcohols like ethanol and methanol are common choices.[1][5] If your starting materials have poor solubility in the chosen solvent, this will significantly hinder the reaction rate.

    • Reaction Time: It is essential to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion.[5]

Q2: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired 2-aminothiazole?

A common side reaction, particularly when using N-substituted thioureas, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer. This occurs due to a change in the regioselectivity of the cyclization.

Mechanism of Isomer Formation:

Intermediate Thioalkylation Intermediate Path_A Neutral/Basic Conditions Intermediate->Path_A N-attack on carbonyl Path_B Acidic Conditions Intermediate->Path_B N'-attack on carbonyl Product_A 2-Aminothiazole (Desired Product) Path_A->Product_A Product_B 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) Path_B->Product_B

Caption: Regioselectivity in Hantzsch thiazole synthesis.

Under neutral or slightly basic conditions, the more nucleophilic nitrogen of the thioamide attacks the carbonyl group, leading to the desired 2-aminothiazole. However, under acidic conditions, protonation of the thioamide can alter the nucleophilicity of the nitrogen atoms, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[6]

Identification and Control:

  • Identification: The two isomers can often be distinguished by ¹H NMR spectroscopy. The proton at the 5-position of the thiazole ring typically shows a characteristic chemical shift difference between the two isomers.[6]

  • Control: To favor the formation of the desired 2-aminothiazole, it is crucial to maintain neutral or slightly basic reaction conditions. If the reaction mixture is acidic, the addition of a non-nucleophilic base may be necessary.

Q3: I am struggling with the purification of my final thiazole product. What are the recommended procedures?

The purification strategy for your thiazole derivative will depend on its physical properties.

  • Precipitation and Filtration: Many 2-aminothiazoles are poorly soluble in water.[2] A common work-up procedure involves pouring the reaction mixture into a dilute aqueous solution of a weak base, such as 5% sodium carbonate. This neutralizes the hydrohalide salt of the thiazole, causing the free base to precipitate.[2] The solid can then be collected by vacuum filtration and washed with water to remove any remaining salts and water-soluble impurities.[2]

  • Recrystallization: For further purification, recrystallization is often the most effective method. A suitable solvent system should be identified where the thiazole derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for the recrystallization of 2-aminothiazoles.

  • Column Chromatography: If precipitation and recrystallization are not sufficient to achieve the desired purity, column chromatography on silica gel is a reliable alternative. A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Conditions

This protocol outlines a method for systematically optimizing the reaction temperature and solvent for your Hantzsch thiazole synthesis on a small scale.

Materials:

  • α-Haloketone

  • Thioamide

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMF)

  • Small reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates, developing chamber, and appropriate eluent

  • UV lamp for visualization

Procedure:

  • Set up parallel reactions: In separate reaction vials, add the α-haloketone (e.g., 0.1 mmol) and a slight excess of the thioamide (e.g., 0.12 mmol).

  • Add different solvents: To each vial, add a different solvent (e.g., 1 mL).

  • Temperature screening: Place the vials in a heating block and set the temperature to a starting point (e.g., 50 °C).

  • Monitor progress: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate to assess the extent of product formation.

  • Iterate and optimize: Based on the TLC results, you can identify the most promising solvent(s). You can then perform a second round of experiments with the best solvent(s) at different temperatures (e.g., 60 °C, 70 °C, 80 °C) to find the optimal temperature.

Data Summary Table for Optimization:

EntrySolventTemperature (°C)Reaction Time (h)TLC Observation (Product Spot Intensity)
1Methanol501++
2Ethanol501+++
3Acetonitrile501+
4DMF501++
Protocol 2: Purification of 2-Bromoacetophenone by Recrystallization

This protocol provides a general method for the purification of 2-bromoacetophenone, a common α-haloketone used in Hantzsch synthesis.

Materials:

  • Crude 2-bromoacetophenone

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-bromoacetophenone in a minimal amount of hot 95% ethanol.

  • Hot filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. You should observe the formation of crystals.

  • Complete precipitation: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol to remove any remaining soluble impurities.[7]

  • Drying: Air-dry the purified crystals or dry them in a vacuum oven at a low temperature.

References

  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem. (URL not available)
  • Technical Support Center: Thiazole Synthesis Optimiz
  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. (URL not available)
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. [Link]

  • A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency - Benchchem. (URL not available)
  • guanidoacetic acid - Organic Syntheses Procedure. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Publishing. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]

  • A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers - Benchchem. (URL not available)
  • Systematic Review On Thiazole And Its Applications. [Link]

  • Experiment 2: Recrystallization. [Link]

  • Recrystallization. [Link]

  • Hantzsch thiazole synthesis - ResearchGate. [Link]

  • How can I purify my bis thiourea compound? - ResearchGate. [Link]

  • CN110818605A - Synthetic method of thiourea - Google P
  • A Comparative Guide to Novel Thiazole Synthesis Methodologies - Benchchem. (URL not available)
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • Recrystallization-1.pdf. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Grozav's thiazole synthesis using Hantzsch protocol. - ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES - Semantic Scholar. [Link]

  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. [Link]

  • Recrystallization and purification techniques for 2'-Aminoacetophenone. - Benchchem. (URL not available)
  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0243798) - NP-MRD. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Bromothiazole Intermediates

Introduction 2-Bromothiazole is a privileged scaffold in drug discovery, serving as a critical electrophile for installing the thiazole moiety via Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. However, its sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromothiazole is a privileged scaffold in drug discovery, serving as a critical electrophile for installing the thiazole moiety via Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. However, its stability under basic conditions is frequently overestimated.

Unlike simple aryl halides, the 2-bromothiazole ring possesses a unique electronic environment:

  • High Electrophilicity at C2: Making it prone to nucleophilic attack by the base itself (hydrolysis).

  • Acidic C5 Proton: Susceptible to deprotonation, leading to metal-halogen exchange or scrambling.

  • Lability of the C-Br bond: Prone to hydrodehalogenation (reduction) in the presence of Pd catalysts and alcoholic solvents.

This guide addresses the specific degradation pathways you will encounter and provides validated protocols to circumvent them.

Module 1: Mechanisms of Instability

Understanding how your intermediate dies is the first step to saving it. Under basic conditions, 2-bromothiazole does not simply "decompose"; it follows specific, competing pathways.

The Degradation Landscape

ThiazoleDegradation Start 2-Bromothiazole Base Basic Conditions (OH-, RO-, CO3--) Start->Base Hydrolysis Nucleophilic Attack (at C2) Base->Hydrolysis Strong Nucleophiles (NaOH, NaOEt) Dehal Pd-Catalyzed Reduction Base->Dehal Alcoholic Solvents + Pd Catalyst Coupling Desired Cross-Coupling Base->Coupling Controlled Base (K3PO4, Cs2CO3) Thiazolone 2-Thiazolone (Ring Degradation) Hydrolysis->Thiazolone Irreversible ThiazoleH Thiazole (Des-bromo) (Mass -79/81) Dehal->ThiazoleH Hydrodehalogenation

Figure 1: Competing reaction pathways for 2-bromothiazole in basic media. Note that strong nucleophiles favor hydrolysis, while protic solvents favor hydrodehalogenation.

Module 2: Troubleshooting Suzuki-Miyaura Couplings

The most common support ticket we receive involves low yields in Suzuki couplings, where the crude LC-MS shows a major peak corresponding to the dehalogenated thiazole (M+1 = 86) or polar baseline material (thiazolone).

Issue: Hydrodehalogenation (Loss of Bromine)

Symptom: You observe the formation of thiazole (H instead of Br) and low conversion to product. Root Cause: The combination of a base (especially alkoxides or carbonates) and an alcoholic solvent (MeOH, EtOH) promotes a mechanism where the solvent acts as a hydride source, reducing the Pd-Ar intermediate.

Corrective Protocol:

  • Eliminate Alcohols: Switch from MeOH/EtOH to aprotic polar solvents.

    • Recommended: 1,4-Dioxane, DMF, or Toluene/Water mixtures.

  • Base Selection: Avoid ethoxides/methoxides. Use anhydrous phosphates or fluorides if possible.

Issue: Hydrolytic Ring Cleavage/Substitution

Symptom: Dark reaction mixture, formation of polar impurities, loss of starting material without product formation. Root Cause: Hydroxide ions (generated from


 + 

) attack the C2 position, displacing the bromide to form 2-hydroxythiazole (which tautomerizes to thiazol-2-one).

Base Selection Matrix

| Base |


 (conj. acid) | Risk Level | Recommended Application |
| :

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis: Morpholine-Substituted Thiazoles in Drug Design

Executive Summary & Structural Rationale In the optimization of pharmacophores, the morpholine-substituted thiazole scaffold represents a critical balance between lipophilicity and aqueous solubility. While the thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the optimization of pharmacophores, the morpholine-substituted thiazole scaffold represents a critical balance between lipophilicity and aqueous solubility. While the thiazole ring provides a planar, aromatic linker capable of


-

stacking, the morpholine moiety acts as a solubility modulator.

This guide provides a technical comparison of the crystallographic performance of morpholine-thiazole hybrids against their closest structural analogs: piperazine-substituted and unsubstituted phenyl thiazoles. Our analysis focuses on the causal relationship between the ether oxygen’s hydrogen-bonding capability and the resulting crystal packing efficiency—a direct predictor of solid-state stability and bioavailability.

Crystallographic Characterization: The Morpholine-Thiazole Scaffold

The structural integrity of this scaffold hinges on the conformation of the saturated morpholine ring relative to the planar thiazole. X-ray diffraction studies consistently reveal a Chair Conformation for the morpholine ring, which is energetically favored by approximately 5.5–7.5 kcal/mol over the twist-boat conformer.

Key Structural Metrics (Representative Data)

The following data summarizes the geometric parameters typically observed in single-crystal X-ray diffraction of 4-(4-morpholinophenyl)thiazole derivatives.

ParameterValue (Å / °)Structural Significance
Morpholine Conformation ChairMinimizes torsional strain; maximizes stability.
Thiazole Planarity RMSD < 0.02 ÅEnsures effective intercalation or

-stacking in active sites.
Bond Length (C—S) 1.72 – 1.74 ÅTypical aromatic character; indicates delocalization.
Bond Length (C—N) 1.32 – 1.35 ÅPartial double bond character; restricts rotation.
Torsion Angle (Thiazole-Phenyl) 20° – 40°Non-coplanar twist relieves steric strain between ortho-protons.
Intermolecular Interaction Network

Unlike piperazine analogs, which rely heavily on strong


 hydrogen bonds, morpholine derivatives utilize the ether oxygen as a Hydrogen Bond Acceptor .
  • Primary Interaction:

    
     (weak hydrogen bonds).
    
  • Secondary Interaction:

    
     (T-shaped interactions between the morpholine methylene protons and the thiazole 
    
    
    
    -system).

Comparative Performance Analysis

This section objectively compares the Morpholine scaffold against Piperazine and Phenyl analogs. The choice of scaffold dictates not just biological affinity, but the physicochemical "performance" of the drug candidate.

Solubility & Packing Efficiency
FeatureMorpholine-Thiazole Piperazine-Thiazole Phenyl-Thiazole
H-Bond Capability Acceptor (Ether O)Donor/Acceptor (NH)None (Hydrophobic)
Crystal Packing Layered/Sheet-like via weak

3D Network via strong

Herringbone (

-

dominant)
Solubility (Water) High (Polar O atom)Moderate (pH dependent)Low (Lipophilic)
Metabolic Stability High (Resistant to oxidation)Moderate (N-dealkylation risk)High
LogP (Lipophilicity) Lower (More hydrophilic)Low to ModerateHigh
Performance Verdict
  • Why Choose Morpholine? When the target requires a hydrogen bond acceptor in a specific vector without introducing a donor that could incur a desolvation penalty. The morpholine oxygen often participates in water-mediated bridges within the crystal lattice, stabilizing solvates.

  • The Piperazine Trade-off: While piperazine improves solubility, the secondary amine (

    
    ) can lead to overly tight crystal lattices (high melting points) due to strong H-bond networks, potentially reducing dissolution rates compared to the "looser" packing of morpholine derivatives.
    

Experimental Protocols

To ensure reproducibility and high-quality diffraction data, the following protocols for synthesis and crystallization are recommended.

Synthesis (Hantzsch Thiazole Coupling)

The formation of the thiazole ring is best achieved via the condensation of a thiourea derivative with an


-halocarbonyl.
  • Reactants: Equimolar amounts of N-morpholinothioamide and substituted

    
    -bromoacetophenone.
    
  • Solvent: Ethanol (EtOH) or DMF.[1]

  • Conditions: Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Neutralize with

    
    , filter precipitate, and recrystallize from Ethanol.
    
Crystallization Strategy (Slow Evaporation)

Morpholine derivatives often form solvates. The choice of solvent is critical for crystal quality.

  • Method: Slow Evaporation at Room Temperature (296 K).

  • Solvent System: Ethanol/DMF (1:1 ratio).

    • Why? DMF solubilizes the planar thiazole core; Ethanol encourages the formation of H-bonds with the morpholine oxygen.

  • Procedure:

    • Dissolve 20 mg of pure compound in 5 mL solvent.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3–5 pinholes to control evaporation rate.

    • Harvest crystals after 5–7 days.

Data Collection & Refinement
  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 296(2) K (Room Temp) or 100 K (Cryo).

  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    
  • Validation: Check for disorder in the morpholine ring (high thermal parameters on C2/C3/C5/C6 often indicate ring puckering dynamics).

Visualization of Workflows & Interactions

Diagram 1: Crystallization & Structural Determination Workflow

Caption: Step-by-step workflow from chemical synthesis to refined X-ray structure, highlighting critical quality control checkpoints.

CrystallizationWorkflow Synthesis Hantzsch Synthesis (Thiourea + u03B1-Halo) Purification Purification (Recrystallization EtOH) Synthesis->Purification Yield > 70% Growth Crystal Growth (Slow Evap: DMF/EtOH) Purification->Growth Purity > 98% Diffraction X-Ray Diffraction (Mo Ku03B1 Source) Growth->Diffraction Size > 0.2mm Solution Structure Solution (SHELXT / Direct Methods) Diffraction->Solution Collect Intensities Refinement Refinement (SHELXL / Least Squares) Solution->Refinement R1 < 0.05 Refinement->Refinement Minimize Fu00B2

Diagram 2: Interaction Logic – Morpholine vs. Piperazine

Caption: Comparative interaction map showing how the Morpholine Ether Oxygen alters the binding landscape compared to the Piperazine Amine.

InteractionMap Morpholine Morpholine Moiety (Ether Oxygen) HB_Acceptor H-Bond Acceptor Only (Weak C-H...O) Morpholine->HB_Acceptor Electronic Nature Solubility Enhanced Solubility (Polar O) Morpholine->Solubility Hydrophilicity Piperazine Piperazine Moiety (Secondary Amine) HB_Dual H-Bond Donor & Acceptor (Strong N-H...N) Piperazine->HB_Dual Electronic Nature Packing Layered Packing (Hexagonal-like) HB_Acceptor->Packing Crystal Motif Network 3D Network Packing (High MP) HB_Dual->Network Crystal Motif Packing->Network Lower Lattice Energy (Better Dissolution)

References

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B. Retrieved from [Link]

  • Berber, N. (2019).[2] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science. Retrieved from [Link]

  • Al-Wahaibi, L.H., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports. Retrieved from [Link]

  • Gomha, S.M., et al. (2016). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Current Organic Synthesis.[3] Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Molecular Docking: Comparative Analysis of Thiazole-Morpholine Ligands in Protein Active Sites

This guide provides an in-depth, objective comparison of thiazole-morpholine based ligands, a scaffold of significant interest in medicinal chemistry, across various protein targets. We move beyond simple protocol-listin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of thiazole-morpholine based ligands, a scaffold of significant interest in medicinal chemistry, across various protein targets. We move beyond simple protocol-listing to explain the causality behind experimental choices, ensuring a robust and validated approach to molecular docking for researchers, scientists, and drug development professionals.

The core of effective drug design lies in understanding the precise interactions between a ligand and its protein target.[1] Molecular docking is a powerful computational method that predicts the preferred orientation of a molecule within a binding site and estimates the strength of the interaction.[2] This in-silico approach is instrumental for hit identification and for generating structure-activity relationship (SAR) hypotheses that guide medicinal chemistry efforts.[2] The thiazole-morpholine framework is particularly noteworthy for its versatile binding capabilities, engaging with a wide array of protein targets through various non-covalent interactions.[3][4][5]

Comparative Docking Performance of Thiazole-Morpholine Ligands

The efficacy of a ligand scaffold is demonstrated by its ability to be adapted for high-affinity binding to diverse protein targets. Below, we compare the performance of thiazole-morpholine derivatives against several important classes of proteins, supported by published experimental data.

Target Class 1: Carbonic Anhydrases (CA)

Carbonic anhydrases, particularly isoforms like CA-II, are crucial zinc-containing enzymes involved in physiological processes like pH balance and respiration.[3][6] Their inhibition is a therapeutic strategy for conditions such as glaucoma.[6][7] Thiazole and morpholine moieties have been shown to effectively interact with the CA-II active site.[3]

A series of synthesized morpholine-based thiazole derivatives demonstrated varying inhibitory actions against bovine carbonic anhydrase II (bCA-II).[7] The docking studies for these compounds revealed interactions with the key zinc ion in the active site, a hallmark of many potent CA inhibitors.[7]

Table 1: Performance of Thiazole-Morpholine Derivatives Against Bovine Carbonic Anhydrase-II (bCA-II)

Compound ID Docking Score (kcal/mol) IC50 (µM) Ki (µM) Key Interacting Residues
Compound 24 [7] -6.102 14.68 ± 0.29 9.64 ± 0.007 Zn2+, His94, His96, His119, Thr199, Thr200
Compound 23 [7] -6.072 16.24 ± 0.30 N/A Zn2+, His94, Gln92, Thr199
Compound 25 [7] -5.871 18.71 ± 0.38 N/A Zn2+, His94, His96, Thr199
Compound 26 [7] -5.733 19.52 ± 0.41 N/A Zn2+, His94, Thr199, Pro202

| Acetazolamide (Std.) [7] | -5.546 | 25.14 ± 0.53 | N/A | Zn2+, His94, Thr199 |

Data sourced from studies on morpholine derived thiazoles.[3][7]

The structure-activity relationship analysis highlighted that substitutions on the phenyl ring significantly modulate the inhibitory potency of these compounds.[7] For instance, the 4-para-nitrophenyl derivative 24 was the most potent compound in its series, suggesting that this substitution enhances key binding interactions within the active site.[7]

Target Class 2: Tubulin

Tubulin is a critical protein involved in microtubule formation, making it a prime target for anticancer drug development.[4] A series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors.[4]

Table 2: Cytotoxic and Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives

Compound ID Target Cell Line IC50 (µM) Tubulin Polymerization IC50 (µM)
Compound 7c [4] HCT-116 3.35 ± 0.2 2.00 ± 0.12
Compound 9a [4] HCT-116 4.09 ± 0.2 2.38 ± 0.14
Compound 5c [4] HCT-116 5.23 ± 0.3 2.95 ± 0.18
Compound 6e (Morpholine) [4] HCT-116 15.74 ± 0.8 4.89 ± 0.29

| Combretastatin A-4 (Std.) [4] | HCT-116 | 3.01 ± 0.2 | 2.96 ± 0.18 |

Data extracted from a study on thiazole derivatives as potential tubulin polymerization inhibitors.[4]

Molecular docking studies indicated that these compounds likely bind to the colchicine binding site of tubulin. The thiazole ring and its side chains were shown to play a crucial role in destabilizing tubulin through a variety of binding interactions.[4] Notably, compound 6e , which incorporates a morpholine moiety, demonstrated strong cytotoxic activity, underscoring the scaffold's versatility.[4]

Target Class 3: Bacterial Enzymes

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents that act on new targets.[8] Bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase is one such promising target. A series of morpholine-linked thiazolidinone hybrids were designed and shown to have strong binding affinity towards this enzyme.[8][9]

Table 3: Performance of Morpholine-Thiazolidinone Hybrids Against Bacterial Targets

Compound ID Target Organism MIC (µg/mL) Docking Score (kcal/mol) vs. Enoyl-ACP Reductase
S2B7 [8] E. coli 2.0 -8.6
S2B8 [8] E. coli 4.0 -8.4
S2B3 [8] S. aureus 4.0 -8.1

| Streptomycin (Std.) [8] | E. coli | 4.0 | N/A |

Data from a study on morpholine linked thiazolidinone hybrid molecules.[8][9]

The docking simulations predicted that van der Waals forces, hydrogen bonding, and hydrophobic interactions are the primary forces driving the binding of these ligands.[8] The most potent molecule, S2B7 , which features a meta-substituted nitro group, showed a minimum inhibitory concentration (MIC) value of 2.0 µg/mL against E. coli, superior to the reference drug streptomycin.[8][9]

A Validated Workflow for Molecular Docking Studies

To ensure that computational predictions are both meaningful and reproducible, a rigorously validated workflow is essential.[10] The following protocol represents a synthesis of best practices derived from authoritative sources and successful docking studies.[2][10][11][12]

Experimental Protocol
  • Step 1: Receptor Structure Preparation (The Foundation)

    • Causality : A high-resolution crystal structure is the ideal starting point. However, raw PDB files are not immediately ready for docking. They often lack hydrogen atoms, may have missing residues or side chains, and contain non-essential molecules like water and crystallization agents.[2][10] These must be corrected to create a chemically accurate representation of the biological environment.

    • Procedure :

      • Obtain a high-resolution (<2.5 Å) crystal structure of the target protein from the Protein Data Bank (PDB). Prefer structures co-crystallized with a known ligand.

      • Remove all non-essential water molecules, ions, and co-solvents from the PDB file.

      • Using molecular modeling software (e.g., Discovery Studio, Maestro, Chimera), add polar hydrogen atoms.

      • Assign correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4.

      • Energy minimize the prepared protein structure to relieve any steric clashes introduced during preparation.

  • Step 2: Ligand Preparation (Defining the "Key")

    • Causality : The ligand's three-dimensional conformation, charge distribution, and tautomeric state dramatically influence its binding potential. A 2D structure is insufficient; a realistic 3D conformer must be generated.[2]

    • Procedure :

      • Sketch the thiazole-morpholine ligand in 2D and convert it to a 3D structure.

      • Generate multiple low-energy conformers to account for the ligand's flexibility.

      • Assign partial charges using a suitable force field (e.g., Gasteiger charges for AutoDock).

      • If applicable, generate all likely protonation and tautomeric states for the ligand, as the biologically relevant form may not be the most stable in a vacuum.[2]

  • Step 3: Binding Site Definition and Docking Execution

    • Causality : The docking algorithm must be told where to search for a binding pose. This "search space," typically defined by a grid box, must encompass the entire active site to allow for exhaustive sampling of potential binding modes.[10][11]

    • Procedure :

      • Identify the active site. If a co-crystallized ligand is present, define the grid box to be centered on and encompass this ligand by 3-6 Å in each dimension.[10] If the site is unknown, "blind docking" can be performed where the grid box covers the entire protein, though this is computationally more intensive.

      • Execute the docking simulation using a validated algorithm (e.g., AutoDock Vina, FlexX, Glide). Use a high "exhaustiveness" setting to ensure a thorough search of the conformational space.

  • Step 4: Protocol Validation (The Self-Correction System)

    • Causality : A docking protocol is untrustworthy until it is validated. The primary test is its ability to reproduce known experimental results.[10]

    • Procedure :

      • Re-docking : Take the native ligand that was co-crystallized with the protein, remove it, and dock it back into the active site using the defined protocol.

      • RMSD Calculation : Calculate the root-mean-square deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is considered a successful validation , indicating the protocol can accurately reproduce the experimental binding mode.[13]

      • Enrichment : If available, dock a small set of known active and inactive compounds. A validated protocol should assign significantly better (more negative) docking scores to the active compounds than the inactive ones.[10]

  • Step 5: Analysis of Results (Interpreting the Data)

    • Causality : The docking score is only the first filter. A plausible binding pose must be rationalized by chemically meaningful interactions.[13]

    • Procedure :

      • Rank the docked poses by their scoring function (e.g., binding energy in kcal/mol). Lower energy values typically indicate higher predicted binding affinity.[14]

      • Visually inspect the top-ranked poses. Look for key interactions like hydrogen bonds, hydrophobic contacts, pi-pi stacking, and electrostatic interactions with key active site residues.[13]

      • Use cluster analysis to group similar poses. The largest and lowest-energy cluster often represents the most probable binding mode.[13]

      • Compare the interaction patterns of your novel ligands with those of known inhibitors to generate SAR hypotheses.

Visualization of Workflows and Interactions

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (PDB) Clean Add Hydrogens & Charges PDB->Clean Remove artifacts Ligand 2. Prepare Ligand Library (3D) Conformer Assign Charges Ligand->Conformer Generate Conformers Grid 3. Define Binding Site (Grid Box) Clean->Grid Dock 4. Execute Docking Algorithm Conformer->Dock Grid->Dock Validate 5. Validate Protocol (Re-docking, RMSD < 2Å) Dock->Validate Score 6. Rank Poses by Score Validate->Score Inspect 7. Visual Inspection of Interactions Score->Inspect Hypothesis 8. Generate SAR Hypothesis Inspect->Hypothesis

Caption: A generalized workflow for a validated molecular docking study.

G cluster_protein Protein Active Site cluster_ligand Thiazole-Morpholine Ligand A Residue A (H-bond Donor) L1 Oxygen (H-bond Acceptor) A->L1 Hydrogen Bond B Residue B (Hydrophobic) L2 Alkyl Group (Hydrophobic) B->L2 Hydrophobic Interaction C Residue C (Anionic) L3 Cationic Center C->L3 Ionic Bond D Residue D (Aromatic) L4 Thiazole Ring (Aromatic) D->L4 Pi-Pi Stacking

Caption: Conceptual diagram of ligand-protein interactions.

Conclusion

The thiazole-morpholine scaffold demonstrates remarkable versatility, showing inhibitory potential against diverse and therapeutically relevant protein targets, including enzymes implicated in cancer, glaucoma, and bacterial infections. This guide has provided a comparative analysis of its performance and, critically, a detailed, validated workflow for conducting molecular docking studies. By adhering to these principles of rigorous preparation, systematic validation, and careful analysis, researchers can leverage molecular docking not merely as a prediction tool, but as a powerful engine for hypothesis-driven drug discovery. The integration of these computational insights with experimental validation remains the cornerstone of developing novel, effective therapeutics.

References

  • Benchchem. Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers.
  • Journal of Proteins and Proteomics. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors.
  • Archives in Cancer Research. Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells.
  • Nucleic Acids Research. kinDOCK: a tool for comparative docking of protein kinase ligands.
  • ResearchGate. Comparison between the docked poses of the kinase inhibitors as...
  • RSC Publishing. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
  • RSC Advances. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
  • ResearchGate. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
  • ResearchGate. Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II.
  • ACS Omega. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Journal of Pharmaceutical Negative Results. Design, Synthesis and Molecular Docking Study for New Heterocyclic Derivatives.
  • Shadecoder. Molecular Docking: A Comprehensive Guide for 2025.
  • bioRxiv. Best Practices in Docking and Activity Prediction.
  • European Journal of Chemistry. Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules.
  • MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
  • PLOS Computational Biology. Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • SciSpace. Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules.
  • ResearchGate. Best Practices in Docking and Activity Prediction.
  • ResearchGate. How to interprete and analyze molecular docking results?.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine

A Proactive Safety Framework for Handling 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine Predictive Hazard Assessment: A Structural Approach A thorough risk assessment is the foundation of safe laboratory practice. Sinc...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine

Predictive Hazard Assessment: A Structural Approach

A thorough risk assessment is the foundation of safe laboratory practice. Since empirical data for this specific molecule is sparse, we will deconstruct it to anticipate its toxicological and physical hazards.

  • Morpholine Moiety : Morpholine itself is a well-characterized compound. It is flammable, corrosive to tissues, and can cause severe skin burns and eye damage.[3][4][5] It is also toxic if it comes into contact with skin and harmful if swallowed or inhaled.[6] We must assume that the morpholine ring in our target molecule imparts a significant risk of corrosivity and skin/eye damage.[7]

  • Brominated Thiazole Moiety : Brominated aromatic compounds can be irritants and may pose long-term health risks.[8][9] The bromine atom increases the molecule's molecular weight and can alter its reactivity and toxicological profile. Thermal decomposition of such compounds can release highly toxic and corrosive gases like hydrogen bromide and nitrogen oxides.[10][11]

Based on this analysis, we will operate under the assumption that 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine is, at a minimum, a corrosive, toxic, and irritating substance.

Potential Hazard Basis for Assessment (Structural Component) Anticipated GHS Pictograms Immediate Safety Implication
Skin Corrosion/Irritation Morpholine Ring, Brominated ThiazoleGHS05 (Corrosion), GHS07 (Exclamation Mark)Avoid all skin contact. Use of chemically resistant gloves and a lab coat is mandatory.[4][8]
Serious Eye Damage Morpholine RingGHS05 (Corrosion)Goggles and a face shield are required to prevent irreversible eye damage.[3][4]
Acute Toxicity (Dermal, Oral, Inhalation) Morpholine Ring, Brominated ThiazoleGHS06 (Skull and Crossbones)All handling must be performed in a certified chemical fume hood to prevent inhalation.[12] Avoid ingestion and any skin contact.
Flammability Morpholine Ring (Flammable Liquid)GHS02 (Flame)Keep away from heat, sparks, and open flames.[6] Store in an appropriate flammable storage cabinet.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is your primary defense against exposure. The following protocol is mandatory for all personnel handling this compound.

  • Hand Protection : Wear double-layered chemically resistant gloves (e.g., nitrile) at all times. Check the manufacturer's glove compatibility charts for resistance to morpholine and brominated compounds. Contaminated gloves must be removed and disposed of as hazardous waste immediately.

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are required. When handling quantities greater than a few milligrams or when there is a risk of splashing, a full-face shield must be worn in conjunction with goggles.[3][13]

  • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned. For procedures involving larger volumes, a chemically resistant apron is also required.[4]

  • Respiratory Protection : All manipulations of solid or dissolved 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

PPE_Selection_Workflow cluster_0 PPE Selection for 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine start Start Handling Procedure fume_hood Work inside a certified chemical fume hood? start->fume_hood eye_protection Risk of Splash or Handling >1g? fume_hood->eye_protection Yes no_hood STOP. Do Not Proceed. fume_hood->no_hood No goggles Wear Chemical Splash Goggles eye_protection->goggles No face_shield Wear Goggles AND Full-Face Shield eye_protection->face_shield Yes gloves Wear Double Nitrile Gloves & Lab Coat goggles->gloves face_shield->gloves end_procedure Proceed with Experiment gloves->end_procedure

Caption: PPE Selection Workflow Diagram

Operational Plan: From Receipt to Reaction

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks within a fume hood.

  • The container must be clearly labeled with the chemical name and appropriate hazard pictograms (Corrosive, Toxic, Flammable).[14]

  • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers.[11][13]

  • It must be stored in a designated and approved flammable liquids cabinet.[15]

Handling and Use:

  • Engineering Control: The primary engineering control is a properly functioning chemical fume hood. Verify the hood's certification is current before beginning work.

  • Weighing: Weigh the solid material inside the fume hood. Use disposable weigh boats to prevent contamination.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions. Ensure all equipment is grounded to prevent static discharge.[16]

  • Transfers: Use a funnel when transferring solutions to minimize the risk of spills.[17]

Emergency and Disposal Plan

Preparedness is critical. All personnel must be familiar with these procedures before handling the chemical.

Spill Response:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.[4][5] Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[18]

    • Decontaminate the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[19]

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Spill_Response_Plan cluster_1 Spill Response Decision Tree spill Spill Occurs location Is the spill contained within a fume hood? spill->location size Is the spill minor and manageable? location->size Yes evacuate EVACUATE AREA Call Emergency Response location->evacuate No size->evacuate No cleanup Alert others. Use Spill Kit to contain. Collect waste. size->cleanup Yes dispose Dispose of all materials as Halogenated Waste cleanup->dispose

Caption: Spill Response Decision Tree

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[3][16] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.

Waste Disposal:

  • Segregation is Key: All waste contaminated with 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine must be treated as hazardous. Crucially, it must be collected in a dedicated halogenated organic waste stream.[19][20][21] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[20]

  • Labeling: The waste container must be robust, leak-proof, and clearly labeled "Hazardous Waste - Halogenated Organics" and list all chemical constituents.[22]

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials.[23]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

By treating this uncharacterized compound with the caution it structurally warrants, we uphold our commitment to safety, ensuring that our pursuit of scientific advancement does not compromise the well-being of our researchers.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • International Labour Organization. (n.d.). ICSC 0302 - MORPHOLINE. International Chemical Safety Cards (ICSCs).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Centers for Disease Control and Prevention. (n.d.). Morpholine - NIOSH Pocket Guide to Chemical Hazards.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid.
  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide].
  • National Oceanic and Atmospheric Administration. (n.d.). MORPHOLINE | CAMEO Chemicals.
  • U.S. Compliance. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • MANCOMM. (2025). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Safety Office.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(4-Bromophenyl)imidazo[2,1-b][1][3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl. Available at:

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromothiazole.
  • Massachusetts Institute of Technology EHS. (n.d.). Chemical Waste. Available at: [Link]

  • LabAlley. (2020). Morpholine - SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Amino-4-(4-bromophenyl)thiazole.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.
  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.

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